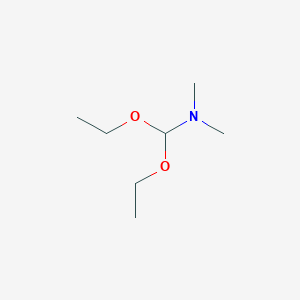

1,1-Diethoxy-N,N-dimethylmethanamine

Description

Properties

IUPAC Name |

1,1-diethoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-5-9-7(8(3)4)10-6-2/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKAYBPLDRWMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(N(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061584 | |

| Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dimethylformamide diethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1188-33-6 | |

| Record name | Dimethylformamide diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylformamide diethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1188-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxytrimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLFORMAMIDE DIETHYLACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOJ5HYK225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1-Diethoxy-N,N-dimethylmethanamine basic properties

An In-depth Technical Guide to the Basic Properties of 1,1-Diethoxy-N,N-dimethylmethanamine

Introduction

This compound, commonly known as Bredereck's reagent, is a versatile and highly reactive organic compound. It serves as a valuable tool for researchers and scientists, particularly in the field of organic synthesis. This guide provides a comprehensive overview of its fundamental basic properties, chemical reactivity, and practical applications, with a focus on its role as a formylating agent and its utility in the synthesis of various organic molecules.

Physicochemical and Basic Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C7H17NO2 |

| Molecular Weight | 147.22 g/mol |

| Boiling Point | 130-132 °C (lit.) |

| Density | 0.879 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.411 (lit.) |

| pKa (of the conjugate acid) | Not readily available, but it is a non-nucleophilic base. |

| Solubility | Reacts with water. Soluble in most organic solvents. |

Chemical Reactivity and Basic Character

This compound is a powerful reagent for the formylation of acidic C-H, N-H, and O-H bonds. Its reactivity stems from the electron-donating character of the dimethylamino group, which makes the central carbon atom highly susceptible to nucleophilic attack. While not typically used as a simple base to deprotonate a substrate, its basicity is integral to its mechanism of action in formylation reactions.

The general mechanism involves the attack of a nucleophile (from the acidic substrate) on the electrophilic carbon of the reagent, followed by the elimination of ethanol and dimethylamine to form the formylated product.

Caption: General reaction pathway of Bredereck's reagent.

Experimental Protocols

General Procedure for the Formylation of a Ketone

This protocol provides a representative example of the use of this compound for the formylation of a ketone at the α-position.

Materials:

-

Ketone (1.0 equiv)

-

This compound (1.2 equiv)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Inert atmosphere (e.g., Nitrogen, Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of the ketone in the chosen anhydrous solvent under an inert atmosphere, add this compound.

-

The reaction mixture is then heated to reflux and stirred for the required time (typically monitored by TLC or GC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired formylated ketone.

Caption: Experimental workflow for ketone formylation.

Applications in Synthesis

Beyond simple formylation, this compound is a key reagent in the synthesis of various heterocyclic compounds.

Synthesis of Pyrimidines

Bredereck's reagent reacts with amidines to form substituted pyrimidines, which are important scaffolds in medicinal chemistry. The reaction proceeds through an initial formylation of the amidine followed by cyclization.

Caption: Pyrimidine synthesis pathway.

Safety and Handling

This compound is a moisture-sensitive and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Store the reagent under an inert atmosphere in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis. Its basic character is fundamental to its reactivity, enabling the formylation of a wide range of substrates and facilitating the construction of complex molecular architectures, including important heterocyclic systems. A thorough understanding of its properties and reaction mechanisms is crucial for its effective and safe utilization in a research setting.

The Versatile Chemistry of 1,1-Diethoxy-N,N-dimethylmethanamine: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diethoxy-N,N-dimethylmethanamine, also known as N,N-dimethylformamide diethyl acetal, is a versatile and highly reactive reagent in organic synthesis. Its unique structural combination of an acetal and a tertiary amine imparts a dual reactivity profile, enabling it to act as a powerful electrophile and a source of a potent base. This technical guide provides a comprehensive overview of the core mechanism of action of this compound and its close analog, Bredereck's reagent (tert-butoxybis(dimethylamino)methane). It delves into its primary applications in formylation, aminomethylenation, methylation, and the synthesis of formamidines and heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a valuable C1 building block in organic chemistry, prized for its ability to participate in a wide array of chemical transformations.[1] The molecule's reactivity stems from the presence of two key functional groups: an acetal and a tertiary amine.[2][3] The acetal moiety is susceptible to cleavage under acidic conditions, while the tertiary amine provides both basic and nucleophilic properties.[2] This dual functionality allows the reagent to act as a precursor to highly reactive electrophilic intermediates, primarily a formamidinium or iminium ion.

This guide will explore the fundamental mechanisms through which this compound and the related Bredereck's reagent exert their synthetic utility. Bredereck's reagent, or tert-butoxybis(dimethylamino)methane, shares a similar reactive principle and is often used for its enhanced reactivity.[4] The applications of these reagents are extensive, ranging from the synthesis of complex natural products to the preparation of pharmaceutical intermediates and agrochemicals.[2][5][6]

Core Mechanism of Action: The Generation of a Reactive Electrophile

The central feature of the mechanism of action of this compound and Bredereck's reagent is the in situ generation of a highly electrophilic species. This process can be initiated either thermally or through protonation.

In the case of Bredereck's reagent, thermal decomposition leads to the formation of a strong base, tert-butoxide, and a tetramethylformamidinium ion.[7] This iminium ion is the key electrophile that drives subsequent reactions.

Caption: Generation of reactive intermediates from Bredereck's reagent.

For this compound, protonation of an ethoxy group facilitates its departure as ethanol, leading to the formation of an electrophilic intermediate that can then react with nucleophiles.

Key Synthetic Applications and Mechanisms

Reaction with Active Methylene Compounds: Formylation and Aminomethylenation

One of the most significant applications of these reagents is their reaction with compounds containing an active methylene group (a CH₂ group flanked by electron-withdrawing groups), such as ketones, esters, lactones, and amides.[4][8] This reaction typically proceeds through a Mannich-type mechanism followed by a β-elimination of dimethylamine to yield a stable enamine or enaminone.[4]

The general workflow for this transformation is as follows:

Caption: General workflow for the reaction with active methylene compounds.

These resulting enamines are versatile synthetic intermediates, readily convertible into other functional groups such as aldehydes, ketones, and enones, and are widely used in the construction of heterocyclic rings.[1]

Synthesis of Formamidines

This compound is an excellent reagent for the synthesis of formamidines through its reaction with primary amines.[2][9] The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the acetal, followed by the elimination of two molecules of ethanol.[9]

Caption: Synthesis of formamidines.

Formamidines are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, and also serve as important intermediates in the synthesis of various heterocyclic compounds.[9]

Methylating Agent

This compound and its dimethoxy analog (DMF-DMA) are effective methylating agents for a variety of functional groups, including carboxylic acids, amines, and thiols.[2][6][10] The reaction is believed to proceed through the formation of a reactive intermediate that facilitates the transfer of a methyl group.

Quantitative Data

The following table summarizes representative reaction conditions and yields for various transformations utilizing this compound and related reagents.

| Reactant | Reagent | Product Type | Reaction Conditions | Yield (%) | Reference |

| Tetrahydroisoindole-4-one | Bredereck's Reagent | Enamine | Microwave, 150W, 5 min, 190°C | Solid product | [5] |

| Aryl methyl ketones | This compound | Dimethylamino derivative | Presence of a suitable catalyst | - | [3] |

| 5-Acyl-6-methyl-2-pyridinones | Bredereck's Reagent | Enamine | - | Excellent | [4] |

| γ-Lactams and γ-Lactones | Bredereck's Reagent | α-Methylated product | - | High optical purity | [4] |

Experimental Protocols

General Procedure for the Reaction of an Active Methylene Compound with Bredereck's Reagent

The following is a representative protocol for the aminomethylenation of a ketone.

Materials:

-

Active methylene compound (e.g., a ketone)

-

Bredereck's reagent

-

Anhydrous solvent (e.g., toluene, cyclohexane)[8]

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the active methylene compound in the anhydrous solvent under an inert atmosphere, add Bredereck's reagent (typically 1.1 to 1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting enamine product by an appropriate method, such as crystallization or column chromatography.

Note: Reaction times and temperatures may vary depending on the substrate. The reaction should be carried out in a well-ventilated fume hood due to the amine-like odor and potential toxicity of the reagent.[5][8]

Synthesis of a Formamidine from a Primary Amine

Materials:

-

Primary amine

-

This compound

-

Optional: Solvent (the reaction can often be run neat)

Procedure:

-

Combine the primary amine and this compound (typically in a 1:1 to 1:1.2 molar ratio) in a reaction vessel.

-

Heat the mixture, often under mild conditions, and monitor the reaction.[9] The elimination of ethanol can often be observed.

-

Once the reaction is complete, the excess reagent and ethanol can be removed under reduced pressure.

-

The resulting formamidine can be used directly or purified if necessary.

Conclusion

This compound and its analogs are powerful and versatile reagents in organic synthesis. Their mechanism of action, centered on the generation of a highly reactive electrophilic iminium species, enables a broad range of transformations, including formylation, aminomethylenation, methylation, and the synthesis of formamidines. The resulting products are valuable intermediates in the construction of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. A thorough understanding of the underlying mechanisms and reaction conditions, as detailed in this guide, is crucial for the effective application of these reagents in modern synthetic chemistry.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 1188-33-6 | > 95% [smolecule.com]

- 4. tert-Butoxy bis(dimethylamino)methane | 5815-08-7 | Benchchem [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. myuchem.com [myuchem.com]

- 8. Bredereck's reagent - Enamine [enamine.net]

- 9. nbinno.com [nbinno.com]

- 10. products.basf.com [products.basf.com]

Physical and chemical properties of N,N-dimethylformamide diethyl acetal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N,N-dimethylformamide diethyl acetal (DMF-DEA). It includes detailed information on its structure, reactivity, and applications in organic synthesis, along with experimental protocols and safety considerations.

Introduction

N,N-Dimethylformamide diethyl acetal, also known as 1,1-diethoxy-N,N-dimethylmethanamine, is a versatile and reactive organic reagent. Its unique structure, featuring a central carbon atom bonded to a dimethylamino group and two ethoxy groups, imparts a dual reactivity profile, making it a valuable tool for formylation and alkylation reactions.[1] It serves as a milder alternative to traditional Vilsmeier reagents in many applications.[2] This document aims to be a comprehensive resource for professionals utilizing DMF-DEA in research and development.

Physical and Chemical Properties

N,N-Dimethylformamide diethyl acetal is a colorless to light yellow liquid with an amine-like odor.[1] It is soluble in a variety of inert organic solvents.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₇NO₂ | |

| Molecular Weight | 147.22 g/mol | |

| CAS Number | 1188-33-6 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 130-133 °C | |

| Density | 0.859 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.400 | |

| Flash Point | 28 °C (82.4 °F) - closed cup | |

| Solubility | Soluble in most organic solvents; hydrolyzes in water. | [4][5] |

Spectroscopic Data

The structural identity of N,N-dimethylformamide diethyl acetal can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | [6] |

| ¹³C NMR | [7] |

| IR | [5] |

Chemical Properties and Reactivity

N,N-Dimethylformamide diethyl acetal is a reactive compound primarily used as a formylating and alkylating agent in organic synthesis. Its reactivity stems from the electrophilic nature of the central carbon atom and the ability of the ethoxy groups to act as leaving groups.

Hydrolysis

N,N-Dimethylformamide diethyl acetal is sensitive to moisture and readily undergoes hydrolysis in the presence of water, particularly under acidic conditions, to form N,N-dimethylformamide and ethanol.[4][5] This reaction is a typical acetal hydrolysis.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethylformamide dimethyl acetal, ca. 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. capitalanalytical.com [capitalanalytical.com]

- 6. N,N-Dimethylformamide dimethyl acetal(4637-24-5) 1H NMR [m.chemicalbook.com]

- 7. N,N-Dimethyformamide diethy acetal(1188-33-6) 13C NMR [m.chemicalbook.com]

Bredereck's Reagent: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Bredereck's reagent, also known as tert-Butoxybis(dimethylamino)methane. Understanding these parameters is critical for ensuring the reagent's efficacy and for maintaining safety in the laboratory. This document outlines the reagent's chemical properties, factors influencing its stability, recommended storage and handling protocols, and its reaction mechanism in the formylation of active methylene compounds.

Core Properties and Stability Profile

Bredereck's reagent is a colorless to light yellow, flammable liquid that is highly reactive and serves as a potent aminomethylenating and formylating agent in organic synthesis.[1][2] While it is described as stable under normal conditions and even bench-stable, its reactivity makes it susceptible to degradation under specific conditions.[2][3]

Factors Influencing Stability

The stability of Bredereck's reagent is primarily affected by moisture, air (oxygen), heat, light, and incompatible chemical substances.[1]

-

Moisture and Protic Solvents: The reagent is hygroscopic and reacts with water and other protic solvents.[4] Such reactions can lead to its decomposition.

-

Air/Oxygen: Exposure to oxygen can cause decomposition, and it is recommended to handle the reagent under an inert atmosphere.[1]

-

Heat and Light: The reagent is sensitive to heat and light, which can accelerate its decomposition, potentially producing toxic gases.[1] Thermal decomposition in situ, however, is a key aspect of its reactivity, generating a strong base and an iminium ion.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong alkalis can cause vigorous reactions and decomposition.[1][3]

Decomposition

Decomposition of Bredereck's reagent can be catalyzed by traces of alcohol, leading to a disproportionation reaction that forms the corresponding DMF acetal and tris(dimethylamino)methane.[5] Under thermal stress, it can release irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO2).[1][3]

Quantitative Data Summary

| Parameter | Condition/Value | Stability Impact |

| Appearance | Colorless to light yellow liquid | A change in color may indicate decomposition. |

| Storage Temperature | Store in a freezer, under -20°C is recommended. | Elevated temperatures accelerate decomposition.[1] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Sensitive to air and moisture.[1] |

| Light Sensitivity | Sensitive to light. | Store in a light-resistant container.[1] |

| Moisture Sensitivity | Hygroscopic. | Reacts with water.[4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong alkalis, protic solvents.[1][3][4] | Can lead to vigorous reactions and decomposition.[1] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), toxic gases.[1][3] | Formed upon combustion or excessive thermal decomposition.[1][3] |

Experimental Protocols

Protocol for Handling and Dispensing Bredereck's Reagent

Given its air and moisture sensitivity, Bredereck's reagent should be handled using standard Schlenk line or glovebox techniques.

Materials:

-

Bredereck's reagent in a septum-sealed bottle

-

Dry, nitrogen-flushed glassware

-

Dry, nitrogen-flushed syringe and needle (long needle recommended)

-

Inert gas source (Argon or Nitrogen)

-

Schlenk line or glovebox

Procedure:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Purge the reaction vessel with an inert gas.

-

Pierce the septum of the Bredereck's reagent bottle with a needle connected to a source of inert gas to create a positive pressure.

-

Using a second, dry syringe with a long needle, pierce the septum and withdraw the desired amount of the reagent.

-

Carefully transfer the reagent to the reaction vessel, ensuring the tip of the needle is below the surface of the reaction solvent if applicable.

-

Remove the syringe and needle.

-

Maintain a positive pressure of inert gas in the reaction vessel throughout the experiment.

-

After use, carefully quench any residual reagent in the syringe and needle by slowly adding it to a suitable protic solvent (e.g., isopropanol) in a separate flask under an inert atmosphere before cleaning.

General Protocol for Assessing Stability (Qualitative)

This protocol outlines a general method for qualitatively assessing the stability of Bredereck's reagent over time.

Materials:

-

Multiple sealed vials of Bredereck's reagent from the same batch

-

NMR spectrometer

-

Inert atmosphere glovebox or Schlenk line

-

NMR tubes with septum caps

Procedure:

-

Initial Analysis (Time = 0):

-

Under an inert atmosphere, carefully take an aliquot of the fresh Bredereck's reagent.

-

Prepare a sample for NMR analysis (e.g., in a dry, deuterated, aprotic solvent like benzene-d6 or CDCl3).

-

Acquire a proton (¹H) NMR spectrum. This will serve as the baseline for comparison. Note the chemical shifts and integration of the characteristic peaks.

-

-

Storage:

-

Store the sealed vials of the reagent under the desired conditions (e.g., freezer at -20°C, refrigerator at 4°C, room temperature).

-

For testing air/moisture sensitivity, a vial can be opened and resealed periodically, or a small, known amount of air/moisture can be introduced.

-

-

Periodic Analysis:

-

At regular intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.

-

Following the same procedure as the initial analysis, acquire a ¹H NMR spectrum of a sample from each vial.

-

Compare the new spectra to the baseline spectrum. Look for the appearance of new peaks, changes in the integration of existing peaks, or a decrease in the concentration of the reagent. The appearance of new signals would indicate the formation of decomposition products.

-

Visualizations

Reaction Mechanism of Bredereck's Reagent

The following diagram illustrates the generally accepted mechanism for the formylation of an active methylene compound using Bredereck's reagent. The reagent first dissociates or is activated to form a highly reactive electrophilic iminium ion and a tert-butoxide base. The base deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the iminium ion. Subsequent elimination of dimethylamine yields the final enamine product.

Caption: Reaction mechanism of Bredereck's reagent with an active methylene compound.

Experimental Workflow for Handling Bredereck's Reagent

This diagram outlines the logical flow for safely handling and using Bredereck's reagent in a laboratory setting.

Caption: A typical experimental workflow for using Bredereck's reagent.

References

An In-depth Technical Guide to N,N-Dimethylformamide Diethyl Acetal (CAS 1188-33-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of N,N-Dimethylformamide diethyl acetal (CAS 1188-33-6). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and visualization of key processes.

Chemical Identity and Structure

N,N-Dimethylformamide diethyl acetal, a versatile reagent in organic synthesis, is characterized by the presence of a central carbon atom bonded to a dimethylamino group and two ethoxy groups. This structure imparts a unique reactivity, making it a valuable tool for various chemical transformations.

Chemical Structure:

Synonyms: 1,1-Diethoxy-N,N-dimethylmethanamine, 1,1-Diethoxytrimethylamine, (Diethoxymethyl)dimethylamine, DMF diethyl acetal[1]

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethylformamide diethyl acetal is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇NO₂ | [1][2][3][4] |

| Molecular Weight | 147.22 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 130-133 °C (lit.) | [6][7] |

| Density | 0.859 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.400 (lit.) | [6] |

| Flash Point | 28 °C (82.4 °F) - closed cup | [6] |

| Solubility | Soluble in organic solvents; hydrolyzes in the presence of moisture. | [1] |

| Storage | Store in a cool, dark place (<15°C is recommended), under an inert atmosphere, as it is moisture-sensitive. | [2] |

| InChI Key | BWKAYBPLDRWMCJ-UHFFFAOYSA-N | [1][3][6] |

| SMILES | C(OCC)(OCC)N(C)C | [1][6] |

Synthesis of N,N-Dimethylformamide Diethyl Acetal

A common method for the synthesis of N,N-Dimethylformamide diethyl acetal involves the reaction of a Vilsmeier reagent with a sodium alkoxide.

Experimental Protocol: Synthesis from a Vilsmeier Reagent

This protocol describes the synthesis of N,N-Dimethylformamide diethyl acetal from a pre-formed Vilsmeier reagent (N,N-dialkyl(chloromethylene)ammonium chloride).

Materials:

-

N,N-dialkyl(chloromethylene)ammonium chloride (Vilsmeier reagent) (1 mol)

-

Sodium ethoxide (2.1 mol)

-

Absolute ethanol (1 L)

-

Chloroform (500-640 mL)

-

Anhydrous sodium sulfate

-

Round-bottom flask with a stirrer and dropping funnel

-

Distillation apparatus

Procedure:

-

A solution of the Vilsmeier reagent (1 mol) in chloroform (640-500 mL) is prepared in a round-bottom flask equipped with a stirrer.

-

A solution of sodium ethoxide (2.1 mol) in absolute ethanol (1 L) is added dropwise to the stirred Vilsmeier reagent solution.

-

The reaction mixture is stirred for 1 hour at 20 °C.

-

The precipitated sodium chloride is removed by filtration.

-

The filtrate is subjected to distillation under reduced pressure to isolate the N,N-Dimethylformamide diethyl acetal.[2]

Applications in Organic Synthesis

N,N-Dimethylformamide diethyl acetal is a versatile reagent primarily used for alkylation and formylation reactions. It is particularly effective in the synthesis of esters from carboxylic acids and in the construction of various heterocyclic systems.

Esterification of Carboxylic Acids

This reagent provides a mild and efficient method for the esterification of carboxylic acids, proceeding through the formation of an intermediate iminium carboxylate.

The esterification process is initiated by the reaction of the carboxylic acid with N,N-Dimethylformamide diethyl acetal to form an unstable intermediate, which then rearranges to the corresponding ester and N,N-dimethylformamide.

Synthesis of Pyridine Derivatives

N,N-Dimethylformamide diethyl acetal is a key reagent in multicomponent reactions for the synthesis of highly substituted pyridine derivatives. These reactions often proceed via the formation of enamine intermediates.

This protocol outlines a general procedure for the synthesis of 2-aminopyridine derivatives from 1,1-enediamines, N,N-dimethylformamide diethyl acetal, and 1,3-dicarbonyl compounds.

Materials:

-

1,1-enediamine (EDAM) (1.0 mmol)

-

N,N-Dimethylformamide diethyl acetal (DMF-DMA) (1.5 mmol)

-

1,3-dicarbonyl compound (1.0 mmol)

-

1,4-Dioxane (8 mL)

-

Round-bottom flask with a condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine the 1,1-enediamine (1.0 mmol), N,N-dimethylformamide diethyl acetal (1.5 mmol), and the 1,3-dicarbonyl compound (1.0 mmol) in 1,4-dioxane (8 mL).

-

The reaction mixture is heated to reflux and stirred for approximately 5 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.[8]

Safety and Handling

N,N-Dimethylformamide diethyl acetal is a flammable liquid and is moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a flammable liquid and may cause skin and eye irritation.[1][6] Store the reagent under an inert atmosphere and away from sources of ignition.[2]

Conclusion

N,N-Dimethylformamide diethyl acetal is a valuable and versatile reagent in organic synthesis, with significant applications in esterification and the construction of complex heterocyclic scaffolds. Its unique reactivity profile allows for efficient chemical transformations under relatively mild conditions. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its effective and safe utilization in a research and development setting.

References

- 1. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. benchchem.com [benchchem.com]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic data (NMR, IR, MS) of 1,1-Diethoxy-N,N-dimethylmethanamine

A comprehensive analysis of the spectroscopic data for 1,1-Diethoxy-N,N-dimethylmethanamine, a versatile reagent in organic synthesis, is presented. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed spectral information and the methodologies for its acquisition.

Spectroscopic Data of this compound

The structural elucidation of this compound, also known as N,N-Dimethylformamide diethyl acetal, relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data compiled below provides a detailed spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data:

Experimental ¹H NMR data indicates the following chemical shifts (δ) in deuterated chloroform (CDCl₃): the ethoxy groups exhibit signals for the methylene protons as a quartet around δ 3.5-3.7 ppm and the methyl protons as a triplet around δ 1.2 ppm.[1] In deuterated dimethyl sulfoxide (DMSO-d₆), the N,N-dimethyl groups are observed in the range of δ 3.06-3.34 ppm, while the methine proton gives a signal between δ 7.67-8.07 ppm.[1] For a more precise, predicted dataset, the following values are provided:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~3.50 | Quartet | ~7.0 | 4H | -O-CH₂ -CH₃ |

| ~2.25 | Singlet | - | 6H | -N(CH₃ )₂ |

| ~4.50 | Singlet | - | 1H | CH |

| ~1.15 | Triplet | ~7.0 | 6H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data:

| Chemical Shift (δ) ppm | Assignment |

| ~101.0 | C H(OEt)₂ |

| ~60.0 | -O-C H₂-CH₃ |

| ~40.0 | -N(C H₃)₂ |

| ~15.0 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups. The carbon-oxygen single bond of the acetal and the carbon-nitrogen bond of the amine are particularly prominent.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2850 | Strong | C-H stretching (alkane) |

| 1250-1350 | Strong | C-N stretching (amine)[1] |

| 1050-1150 | Strong | C-O stretching (acetal)[1] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and characteristic fragment ions. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 147.2154.[1]

| m/z | Relative Intensity (%) | Assignment |

| 147 | Moderate | [M]⁺ (Molecular Ion) |

| 102 | High | [M - OCH₂CH₃]⁺ |

| 72 | High | [CH(N(CH₃)₂)₂]⁺ |

| 44 | Moderate | [N(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The sample is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-500 MHz. For ¹³C NMR, a frequency of 75-125 MHz is common. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

For the acquisition of the IR spectrum of liquid this compound, a "neat" sample is prepared. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates, forming a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the volatile liquid sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV). This causes the molecules to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mandatory Visualizations

Synthesis of Formamidines

This compound is a key reagent in the synthesis of formamidines, which are important intermediates in the production of pharmaceuticals and agrochemicals. The reaction involves the condensation of the acetal with a primary amine.[1]

Spectroscopic Data Acquisition Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data discussed in this guide.

References

An In-depth Technical Guide to 1,1-Diethoxy-N,N-dimethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diethoxy-N,N-dimethylmethanamine (CAS No. 1188-33-6), a versatile reagent in organic synthesis. This document outlines its key synonyms, chemical and physical properties, detailed experimental protocols for its primary applications, and visual representations of its reaction mechanisms and experimental workflows.

Key Synonyms

This compound is also known by several other names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in its identification.

| Synonym |

| N,N-Dimethylformamide diethyl acetal |

| DMF diethyl acetal |

| 1,1-Diethoxytrimethylamine |

| Methanamine, 1,1-diethoxy-N,N-dimethyl- |

| (Diethoxymethyl)dimethylamine |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is critical for its safe handling, storage, and application in experimental design.

| Property | Value |

| CAS Number | 1188-33-6 |

| Molecular Formula | C₇H₁₇NO₂ |

| Molecular Weight | 147.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 130-133 °C |

| Density | 0.859 g/cm³ |

| Refractive Index | 1.4 |

| Flash Point | 28 °C |

| Solubility | Soluble in a variety of inert solvents |

Core Applications and Experimental Protocols

This compound is a powerful reagent primarily used for formylation, aminomethylenation, and as a precursor in the synthesis of various heterocyclic compounds. Its reactivity stems from the electrophilic nature of the central carbon atom and its ability to generate aza-oxo-stabilized carbenium ions.

A principal application of this reagent is the formylation of compounds containing an active methylene group (a CH₂ group flanked by electron-withdrawing groups) to produce enamines. These enamines are versatile intermediates in organic synthesis.

Experimental Protocol: Synthesis of an (E)-indol-2-yl enamine

This protocol describes the condensation of 1,2-dimethyl-3-cyano-5-nitroindole with N,N-Dimethylformamide diethyl acetal to yield the corresponding (E)-indol-2-yl enamine.

-

Materials:

-

1,2-dimethyl-3-cyano-5-nitroindole

-

N,N-Dimethylformamide diethyl acetal (this compound)

-

Anhydrous toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-3-cyano-5-nitroindole in anhydrous toluene.

-

Add a molar excess of N,N-Dimethylformamide diethyl acetal to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the pure (E)-indol-2-yl enamine.

-

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes involving this compound, the following diagrams have been generated using the DOT language.

The Historical Development and Discovery of Bredereck's Reagent: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane, is a versatile and highly reactive compound that has carved a significant niche in organic synthesis. First introduced in the late 1960s, this aminal ester has become an invaluable tool for formylation and aminomethylenation reactions, particularly with weakly C-H acidic compounds. Its ability to generate a strong base in situ and a reactive electrophilic intermediate under relatively mild conditions has led to its widespread use in the synthesis of a diverse array of organic molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the historical development and discovery of Bredereck's reagent, including its synthesis, reaction mechanisms, and early applications, presented with a focus on the technical details relevant to research and development scientists.

Historical Context and Discovery

The development of Bredereck's reagent is credited to the pioneering work of Professor Hellmut Bredereck and his colleagues at the University of Stuttgart.[1] Their research, published in the late 1960s, introduced this novel aminal ester as a potent reagent for condensation reactions.[1] The key publications that laid the foundation for its use in organic synthesis appeared in Angewandte Chemie International Edition in 1967 and a more detailed account in Chemische Berichte in 1968.[2] The reagent is often referred to as "Bredereck's Reagent" in honor of its discoverer.[1]

The initial studies by Bredereck's group focused on the synthesis and reactivity of various orthoamides and related compounds. Their work demonstrated that tert-butoxybis(dimethylamino)methane exhibited exceptional reactivity towards C-H acidic compounds, enabling the introduction of a dimethylaminomethylene group, which could be subsequently transformed into other functionalities. This discovery opened up new avenues for the functionalization of a wide range of substrates that were previously difficult to activate.

Synthesis of Bredereck's Reagent

Two primary methods for the synthesis of Bredereck's reagent were established in the early literature.

Method 1: From N,N,N',N'-Tetramethylformamidinium Salts

The original synthesis developed by Bredereck and his team involves the reaction of a N,N,N',N'-tetraalkylformamidinium salt, such as N,N,N',N'-tetramethylformamidinium chloride, with a metal alkoxide, typically potassium tert-butoxide.[3] This reaction is generally carried out in an inert, anhydrous solvent like cyclohexane, hexane, or diethyl ether.[3] Due to the low solubility of the reactants in these solvents, the reaction often requires long reaction times.[3]

Experimental Protocol: Synthesis from N,N,N',N'-Tetramethylformamidinium Chloride

-

Reactants:

-

N,N,N',N'-Tetramethylformamidinium chloride

-

Potassium tert-butoxide

-

Anhydrous diethyl ether (solvent)

-

-

Procedure:

-

A suspension of N,N,N',N'-tetramethylformamidinium chloride and potassium tert-butoxide in anhydrous diethyl ether is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred vigorously at room temperature for an extended period.

-

The progress of the reaction can be monitored by the disappearance of the starting materials.

-

Upon completion, the reaction mixture is filtered to remove the precipitated potassium chloride.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by vacuum distillation to afford pure tert-butoxybis(dimethylamino)methane.

-

Method 2: From Bis(dimethylamino)acetonitrile

A subsequent and often preferred method for the synthesis of Bredereck's reagent utilizes bis(dimethylamino)acetonitrile as the starting material.[3] In this procedure, an alcohol-free metal alkoxide, such as potassium tert-butoxide, is used to displace the cyano group.[3] This method is reported to provide higher yields (typically 5-20% higher than Method 1) and requires shorter reaction times due to the better solubility of the nitrile starting material in the ethereal solvent.[3]

Experimental Protocol: Synthesis from Bis(dimethylamino)acetonitrile

-

Reactants:

-

Bis(dimethylamino)acetonitrile

-

Potassium tert-butoxide (alcohol-free)

-

Anhydrous diethyl ether (solvent)

-

-

Procedure:

-

To a suspension of alcohol-free potassium tert-butoxide in anhydrous diethyl ether in a flame-dried reaction vessel under an inert atmosphere, a solution of bis(dimethylamino)acetonitrile in anhydrous diethyl ether is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature.

-

The reaction is typically faster than Method 1 and can be monitored by TLC or GC.

-

After the reaction is complete, the precipitated potassium cyanide is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield Bredereck's reagent.

-

Physicochemical Properties and Characterization Data

Bredereck's reagent is a colorless to pale yellow liquid with a characteristic amine-like odor.[4][5] It is miscible with nonpolar, aprotic solvents but reacts with protic solvents.[5]

| Property | Value | Reference |

| Molecular Formula | C₉H₂₂N₂O | [2] |

| Molecular Weight | 174.29 g/mol | [2] |

| Boiling Point | 48-52 °C at 10-12 mmHg; 50-55 °C at 15 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.4260 | [1] |

Reaction Mechanism and Applications

The high reactivity of Bredereck's reagent stems from its ability to dissociate upon heating, generating a strongly basic tert-butoxide anion and a resonance-stabilized formamidinium ion.[3][4] This dual reactivity allows it to act as both a base and an electrophile in a single reaction system.

The general mechanism for the reaction of Bredereck's reagent with an active methylene compound (e.g., a ketone) can be described in the following steps:

-

Deprotonation: The in situ generated tert-butoxide anion abstracts a proton from the α-carbon of the active methylene compound, forming a carbanion (enolate).

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of the formamidinium ion.

-

Elimination: The intermediate adduct then undergoes elimination of dimethylamine to form an enamine.

This enamine product can then be hydrolyzed to a formyl group or used as a versatile intermediate for further synthetic transformations.

Bredereck's reagent has found broad application in the synthesis of a variety of organic compounds.[6] Some of the key early applications include:

-

Formylation of Ketones and Esters: It readily reacts with ketones and esters to introduce a formyl group at the α-position after hydrolysis of the intermediate enamine.[5]

-

Synthesis of Heterocycles: The enamine intermediates formed from reactions with Bredereck's reagent are valuable precursors for the synthesis of various heterocyclic systems, such as pyridines and indoles.[1][6]

-

α-Methylation, α-Methylenation, and α-Amination: The reagent can be used to introduce a methyl, methylene, or amino group at the α-position of carbonyl compounds through multi-step sequences involving the enamine intermediate.[1][6]

Visualizing the Chemistry of Bredereck's Reagent

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the synthesis and application of Bredereck's reagent.

Conclusion

The discovery of Bredereck's reagent by Hellmut Bredereck and his research group in the 1960s marked a significant advancement in the field of organic synthesis. Its unique reactivity profile, stemming from the in situ generation of a strong base and a reactive electrophile, has made it an indispensable tool for the formylation and aminomethylenation of a wide range of substrates. The synthetic methods developed, particularly the higher-yielding route from bis(dimethylamino)acetonitrile, have made this reagent readily accessible. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context, synthetic protocols, and reaction mechanisms of Bredereck's reagent is crucial for its effective application in the design and synthesis of novel and complex organic molecules. The continued exploration of its reactivity is likely to unveil even more innovative applications in the years to come.

References

Methodological & Application

Application Notes and Protocols: 1,1-Diethoxy-N,N-dimethylmethanamine in Formylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-Diethoxy-N,N-dimethylmethanamine, also known as N,N-dimethylformamide diethyl acetal, in formylation reactions. This versatile reagent serves as a powerful tool for the introduction of a formyl group (-CHO) or its synthetic equivalent, a dimethylaminomethylene group (-(CH=N(CH₃)₂)), onto a variety of substrates. Its applications are particularly prominent in the synthesis of key intermediates for pharmaceuticals and other fine chemicals.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the formylation of active methylene and methyl groups, as well as primary and secondary amines.[1] The reaction typically proceeds under mild conditions and offers a high degree of efficiency. The reagent's reactivity stems from the electrophilic nature of the central carbon atom, which readily reacts with nucleophiles.[2] This leads to the formation of enamines, enaminones, and formamidines, which are versatile building blocks for the synthesis of a wide array of heterocyclic compounds, including pyrimidines and pyridines.[2][3]

Reaction Mechanism and Signaling Pathway

The fundamental reaction mechanism involves the nucleophilic attack of a substrate on the electrophilic carbon of this compound, followed by the elimination of ethanol. In the case of active methylene compounds, this results in the formation of a stable enamine. For primary amines, the reaction yields a formamidine.

Caption: General mechanism of formylation.

Applications and Quantitative Data

Formylation of Active Methylene Compounds (Enamine/Enaminone Synthesis)

This compound and its dimethyl analog (DMF-DMA) are highly effective for the formylation of compounds containing active methylene groups, such as ketones and esters, to produce enamines and enaminones. These products are crucial intermediates in the synthesis of various heterocyclic systems.

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one | DMF-DMA | Reflux | Reflux | - | (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one | 80 | [2] |

Synthesis of Heterocycles

The enamines and enaminones generated from the formylation of active methylene compounds are excellent precursors for the synthesis of a variety of heterocyclic compounds, such as pyrimidines and pyridines.

| Enamine/Enaminone Precursor | Co-reactant(s) | Solvent | Conditions | Product | Yield (%) | Reference |

| Enamines from ketones | Triethyl orthoformate, Ammonium acetate | - | ZnCl₂ catalyst | 4,5-Disubstituted pyrimidines | - | [3] |

| Enamines from ketones | Ammonium acetate, N,N-dimethylformamide dimethyl acetal | - | NH₄I catalyst, Metal- and solvent-free | Substituted pyrimidines | - | [3] |

Formylation of Amines (Formamidine Synthesis)

The reaction of this compound with primary amines provides a straightforward and high-yielding route to N,N-dimethylformamidines. These compounds are important intermediates in medicinal chemistry and materials science.[1]

Experimental Protocols

General Protocol for the Formylation of an Active Methylene Compound

This protocol describes a general method for the synthesis of an enaminone from a ketone using N,N-dimethylformamide dimethyl acetal (DMF-DMA), which is analogous to the use of this compound.

Materials:

-

Active methylene compound (e.g., ketone, ester)

-

This compound or N,N-Dimethylformamide dimethyl acetal (1.1 - 1.5 equivalents)

-

Anhydrous solvent (e.g., toluene, xylene, or neat)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1.0 equivalent).

-

If using a solvent, add the anhydrous solvent to the flask. The reaction can also be performed neat.

-

Flush the system with an inert gas (e.g., nitrogen).

-

Add this compound (1.1 to 1.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to the reflux temperature of the solvent and should be determined empirically for each substrate.[2]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and volatile byproducts.

-

The crude product can be purified by distillation, crystallization, or column chromatography as required.

General Protocol for the Synthesis of Pyrimidines from Ketones

This protocol outlines a one-pot synthesis of substituted pyrimidines from ketones, utilizing an in-situ generated enamine.

Materials:

-

Ketone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Ammonium acetate

-

Ammonium iodide (catalyst)

-

Reaction vessel suitable for heating

Procedure:

-

In a reaction vessel, combine the ketone (1.0 equivalent), ammonium acetate, and a catalytic amount of ammonium iodide.

-

Add N,N-dimethylformamide dimethyl acetal to the mixture.

-

Heat the reaction mixture. The optimal temperature and time should be determined for the specific substrates.

-

Monitor the reaction progress by TLC or GC.

-

After completion, the reaction mixture is worked up by standard procedures, which may include extraction and washing.

-

The crude product is then purified by an appropriate method such as column chromatography or recrystallization.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a formylation reaction and the logical relationship of this compound in the synthesis of various compound classes.

Caption: General experimental workflow.

Caption: Synthetic applications of the reagent.

References

Application Notes and Protocols for Peptide Coupling with Bredereck's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane (t-BAE), is a versatile aminal ester recognized for its high reactivity toward acidic C-H and N-H bonds.[1] It is primarily employed as a potent aminomethylenating and formylating agent.[1] Historically, its application has been prominent in the functionalization of the α-position of carbonyl compounds such as ketones, esters, and lactams.[2][3] The reagent's utility stems from its ability to generate a strong base (tert-butoxide) and a corresponding iminium ion in situ upon thermal decomposition.[4][5] This dual reactivity facilitates condensation reactions with even weakly acidic compounds.[4]

While Bredereck's reagent is not a conventional peptide coupling agent in the same category as carbodiimides (e.g., DCC, EDC) or onium salts (e.g., HBTU, HATU), its inherent reactivity suggests a potential, albeit non-standard, application in amide bond formation. This document provides an overview of its established reactivity and proposes a hypothetical protocol for its use in peptide coupling, based on its known chemical properties.

Key Attributes of Bredereck's Reagent:

-

High Reactivity: Readily reacts with active methylene and amine groups.[1][4]

-

In Situ Base Generation: Produces tert-butoxide, a strong, non-nucleophilic base.[4][5]

-

Mild Conditions: Can often promote reactions under relatively mild heating.[6]

-

Solubility: Miscible with a range of anhydrous, non-polar aprotic solvents like THF, cyclohexane, and toluene.[1][4]

Established Mechanism of Action

The primary mechanism of Bredereck's reagent involves its dissociation to form a tert-butoxide anion and a formamidinium cation. The tert-butoxide is a strong base capable of deprotonating acidic C-H or N-H bonds. The resulting nucleophile then reacts with the electrophilic formamidinium ion. A subsequent elimination of dimethylamine from the adduct leads to the final functionalized product.[4]

For instance, in the reaction with an active methylene compound (e.g., a ketone), the reagent facilitates the formation of an enamine, which is a versatile synthetic intermediate.[2][3]

Hypothetical Protocol for Peptide Coupling

Disclaimer: The following protocol is theoretical and based on the known reactivity of Bredereck's reagent. It has not been validated through published experimental data for direct peptide coupling. The primary challenge in peptide synthesis is the activation of the carboxylic acid group for amide bond formation while minimizing side reactions, especially racemization. This proposed protocol assumes Bredereck's reagent can act as both a base and an activating agent.

Objective: To form a dipeptide bond between an N-protected amino acid (AA1) and a C-protected amino acid (AA2).

Reaction Scheme:

PG-NH-CHR₁-COOH (AA1) + H₂N-CHR₂-COOR' (AA2) --(Bredereck's Reagent)--> PG-NH-CHR₁-CO-NH-CHR₂-COOR'

Materials and Reagents

-

N-protected amino acid (e.g., Fmoc-Ala-OH)

-

C-protected amino acid (e.g., H-Gly-OMe)

-

Bredereck's Reagent (tert-butoxybis(dimethylamino)methane)

-

Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Inert gas atmosphere (Nitrogen or Argon)

Proposed Experimental Procedure

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in the anhydrous solvent (e.g., THF, 0.1 M concentration).

-

Activation: To the stirred solution, add Bredereck's reagent (1.1 equivalents) dropwise at room temperature. The tert-butoxide generated in situ is expected to deprotonate the carboxylic acid, forming a carboxylate salt. The formamidinium ion may then react with the carboxylate to form a highly reactive acyl-amidinium intermediate.

-

Reaction Monitoring: Stir the mixture at room temperature for 30-60 minutes to allow for the activation step. The progress of the activation is hypothetical and would ideally be monitored by techniques like IR spectroscopy (observing the disappearance of the carboxylic acid C=O stretch and appearance of a new activated species).

-

Coupling: In a separate flask, prepare a solution of the C-protected amino acid (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the activated mixture.

-

Reaction Completion: Allow the reaction to stir at room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive the coupling to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with mild acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.

-

Quantitative Data (from Analogous Reactions)

As there is no direct published data for peptide coupling using Bredereck's reagent, the following table summarizes typical reaction conditions and yields for its established applications in forming enamines from active methylene compounds, which may serve as a proxy for its general reactivity.

| Substrate Type | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Active Methylene Ketone | 1.1 - 1.5 | DMF | 100 - 150 | 1 - 5 | >90 | [6] (Typical) |

| γ-Lactam Derivative | 1.2 | Toluene | Reflux | 12 | ~85 | [3] (Adapted) |

| Ester with α-CH₂ | 1.5 | None (Neat) | 80 - 120 | 2 - 6 | 70 - 95 | [4] (General) |

Potential Advantages and Disadvantages in Peptide Coupling (Hypothetical)

Potential Advantages:

-

Single Reagent System: Acts as both a base and a potential activator, simplifying the reaction setup.

-

Avoids Common Byproducts: Does not produce urea byproducts associated with carbodiimide reagents.

Potential Disadvantages and Side Reactions:

-

Racemization Risk: The strong basicity of the generated tert-butoxide could lead to epimerization at the α-carbon of the activated amino acid. This is a critical concern in peptide synthesis.

-

Side Reactions with Side Chains: Amino acid side chains containing acidic protons (e.g., Ser, Thr, Cys, Tyr, Asn, Gln) could react with the reagent.

-

High Temperatures: The potential need for heating could be detrimental to sensitive peptide structures and protecting groups.

-

Lack of Precedent: The method is unproven and would require extensive optimization and validation.

Conclusion

Bredereck's reagent is a powerful and well-established tool for the aminomethylenation of acidic C-H and N-H compounds. While its direct application as a standard peptide coupling agent is not documented, its chemical properties suggest a plausible, albeit hypothetical, pathway for amide bond formation. The proposed protocol serves as a conceptual framework for researchers interested in exploring novel, non-traditional coupling methodologies. However, significant investigation into reaction conditions, substrate scope, and, most critically, the control of racemization would be required to establish its viability in peptide synthesis. For routine peptide synthesis, established coupling reagents with well-documented performance and low racemization potential remain the methods of choice.

References

Application Notes and Protocols: 1,1-Diethoxy-N,N-dimethylmethanamine as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxy-N,N-dimethylmethanamine, also known as N,N-dimethylformamide diethyl acetal, is a versatile reagent in organic synthesis.[1] One of its key applications is the protection of primary and secondary amines through the formation of N,N-dimethylformamidine derivatives.[2] This protecting group is valuable due to its ease of introduction under mild conditions and its stability to a range of reagents. The protection strategy involves the reaction of an amine with this compound, leading to the formation of a formamidine, which masks the nucleophilicity of the amine.[3] Deprotection can be readily achieved under various conditions, including acidic or basic hydrolysis, or through the use of hydrazine, restoring the free amine. This application note provides detailed protocols for the protection and deprotection of amines using this compound, along with quantitative data on reaction yields for various substrates.

Mechanism of Protection

The protection of a primary amine with this compound proceeds through a two-step mechanism. Initially, the amine performs a nucleophilic attack on the electrophilic carbon of the acetal. This is followed by the elimination of two molecules of ethanol to form the stable N,N-dimethylformamidine protected amine.

Caption: Mechanism of Amine Protection.

Experimental Protocols

Protocol 1: General Procedure for the Protection of Primary Amines

This protocol describes the general method for the formation of N,N-dimethylformamidine derivatives from primary amines.

Materials:

-

Primary amine

-

This compound

-

Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a minimal amount of anhydrous solvent.

-

Add this compound (1.1 to 1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.

-

Upon completion, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

The resulting N,N-dimethylformamidine protected amine is often used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Protocol 2: Deprotection of N,N-Dimethylformamidine Protected Amines

The N,N-dimethylformamidine protecting group can be cleaved under various conditions. Three common methods are provided below.

Materials:

-

N,N-Dimethylformamidine protected amine

-

Aqueous Hydrochloric Acid (HCl) (e.g., 1 M to 6 M) or Trifluoroacetic Acid (TFA)

-

Organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Saturated sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve the protected amine in an organic solvent.

-

Add the aqueous HCl solution or TFA and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Materials:

-

N,N-Dimethylformamidine protected amine

-

Aqueous Sodium Hydroxide (NaOH) (e.g., 1 M)

-

Organic solvent (e.g., Methanol, Ethanol)

-

Brine solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve the protected amine in a suitable organic solvent.

-

Add the aqueous NaOH solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

This method is particularly useful when acidic or basic conditions are not compatible with other functional groups in the molecule.

Materials:

-

N,N-Dimethylformamidine protected amine

-

Hydrazine hydrate

-

Solvent (e.g., Ethanol, Methanol)

-

Rotary evaporator

Procedure:

-

Dissolve the protected amine in a suitable solvent.

-

Add hydrazine hydrate (typically a 2-5% solution in the reaction solvent) to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure. The product can then be purified by standard methods if necessary.

Data Presentation

The following tables summarize the yields for the protection of various amines using this compound and the subsequent deprotection.

Table 1: Protection of Various Amines

| Entry | Amine Substrate | Reaction Conditions | Product | Yield (%) |

| 1 | Aniline | Toluene, reflux, 4h | N'-phenyl-N,N-dimethylformamidine | 95 |

| 2 | p-Toluidine | Toluene, reflux, 4h | N'-(p-tolyl)-N,N-dimethylformamidine | 92 |

| 3 | p-Anisidine | Toluene, reflux, 5h | N'-(p-methoxyphenyl)-N,N-dimethylformamidine | 94 |

| 4 | Benzylamine | DCM, rt, 12h | N'-benzyl-N,N-dimethylformamidine | 98 |

| 5 | n-Butylamine | THF, rt, 8h | N'-(n-butyl)-N,N-dimethylformamidine | 96 |

| 6 | Cyclohexylamine | THF, reflux, 6h | N'-cyclohexyl-N,N-dimethylformamidine | 93 |

Table 2: Deprotection of N,N-Dimethylformamidine Protected Amines

| Entry | Protected Amine | Deprotection Method | Deprotection Conditions | Product | Yield (%) |

| 1 | N'-phenyl-N,N-dimethylformamidine | Acidic Hydrolysis | 2M HCl, THF, rt, 2h | Aniline | 92 |

| 2 | N'-(p-tolyl)-N,N-dimethylformamidine | Acidic Hydrolysis | 10% TFA in DCM, rt, 1h | p-Toluidine | 90 |

| 3 | N'-(p-methoxyphenyl)-N,N-dimethylformamidine | Basic Hydrolysis | 1M NaOH, MeOH, 60°C, 4h | p-Anisidine | 88 |

| 4 | N'-benzyl-N,N-dimethylformamidine | Hydrazine | 5% Hydrazine hydrate in EtOH, rt, 6h | Benzylamine | 95 |

| 5 | N'-(n-butyl)-N,N-dimethylformamidine | Acidic Hydrolysis | 6M HCl, rt, 3h | n-Butylamine | 94 |

| 6 | N'-cyclohexyl-N,N-dimethylformamidine | Hydrazine | 5% Hydrazine hydrate in EtOH, reflux, 3h | Cyclohexylamine | 91 |

Mandatory Visualizations

References

Bredereck's Reagent: Application Notes for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane (t-BuOCH(NMe₂)₂), is a versatile and highly reactive compound in organic synthesis.[1][2] It is a bench-stable, colorless to slightly yellow liquid with a characteristic amine-like odor.[1] While often categorized broadly, its primary applications lie in formylation, aminomethylenation, and the functionalization of acidic C-H, N-H, and O-H bonds, rather than as a general methylating agent for carboxylic acids and amines. This document provides detailed application notes and protocols for the established uses of Bredereck's reagent, clarifying its reactivity profile for research and development applications.

Core Applications and Reactivity

Bredereck's reagent is principally recognized as a powerful aminomethylenating and formylating agent, particularly for C-H and N-H acidic compounds.[1] Its utility also extends to the α-functionalization of carbonyl compounds, including α-methylation, α-methylenation, and α-amination.[3][4]

The key to its reactivity is the in situ generation of a strong base, the tert-butoxide anion (t-BuO⁻), and a reactive electrophilic species, the bis(dimethylamino)methyl cation (a formamidinium ion), upon thermal decomposition.[3][4][5] This dual nature allows it to deprotonate even weakly acidic protons and subsequently introduce a functionalized one-carbon unit.

It is crucial to note that Bredereck's reagent is not a conventional methylating agent for the direct conversion of carboxylic acids to their corresponding methyl esters or for the direct N-methylation of amines. Its reaction with these functional groups typically leads to formylation or other more complex transformations.